Einecs 248-981-6
Description
Industrial Applications
A primary application of TMP is in the manufacturing of resins, including alkyd, polyester (B1180765), and polyurethane resins. hoyonn.comatamanchemicals.com In alkyd resins, TMP enhances firmness, color retention, and resistance to weather and chemicals. atamanchemicals.com For polyurethanes, it serves as a precursor for coatings, elastomers, and foams. wikipedia.orgatamanchemicals.com
Beyond resins, TMP is utilized in the production of:
Synthetic Lubricants: It is a key component in the synthesis of aviation lubricants. hoyonn.comchemicalbook.com
Coatings: Acrylated and alkoxylated derivatives of TMP are used as multifunctional monomers to produce various coatings, including high-gloss and UV-curable coatings. wikipedia.orghoyonn.com
Adhesives and Sealants: It is used in the formulation of adhesives and sealants. atamanchemicals.com
Other Chemicals: TMP also finds use in the production of plasticizers, surfactants, and as a heat stabilizer for PVC. atamanchemicals.comchemicalbook.com
The global market for industrial-grade TMP was valued at $647 million in 2025 and is projected to grow, driven by demand from the chemical, textile, and coatings industries. datainsightsmarket.com
Interactive Table 2: Major Industrial Uses of Trimethylolpropane (B17298)
| Industry | Application |
|---|---|
| Polymers | Precursor for alkyd resins, saturated polyesters, and polyurethanes. wikipedia.orgatamanchemicals.com |
| Coatings | Production of high-gloss, UV-curable, and powder coatings. wikipedia.orghoyonn.com |
| Lubricants | Synthesis of synthetic lubricants, particularly for aviation. hoyonn.comchemicalbook.com |
| Adhesives & Sealants | Formulation of various adhesive and sealant products. atamanchemicals.com |
| Textiles | Used as a textile auxiliary agent. atamanchemicals.com |
This table is populated with data from multiple sources.
Structure
3D Structure of Parent
Properties
CAS No. |
28344-99-2 |
|---|---|
Molecular Formula |
C26H38N4O5S2 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
3-[(2Z)-2-[(E)-3-cyano-4-pyrrolidin-1-yl-4-sulfanylidenebut-2-enylidene]-5-methoxy-1,3-benzoxazol-3-yl]propane-1-sulfonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C20H23N3O5S2.C6H15N/c1-27-16-6-7-18-17(13-16)23(11-4-12-30(24,25)26)19(28-18)8-5-15(14-21)20(29)22-9-2-3-10-22;1-4-7(5-2)6-3/h5-8,13H,2-4,9-12H2,1H3,(H,24,25,26);4-6H2,1-3H3/b15-5+,19-8-; |
InChI Key |
DOCWJHMHWOKDNB-DYEYYYGKSA-N |
Isomeric SMILES |
CCN(CC)CC.COC1=CC2=C(C=C1)O/C(=C\C=C(/C#N)\C(=S)N3CCCC3)/N2CCCS(=O)(=O)O |
Canonical SMILES |
CCN(CC)CC.COC1=CC2=C(C=C1)OC(=CC=C(C#N)C(=S)N3CCCC3)N2CCCS(=O)(=O)O |
Origin of Product |
United States |
Research Trajectories and Future Prospects in Advanced Chemical Sciences
Detailed Research Findings
Recent studies have explored the use of TMP in creating innovative materials:
Biolubricants: TMP esters, synthesized from plant-based oils, are being extensively evaluated as biodegradable lubricant base stocks. researchgate.netfrontiersin.org These biolubricants show promise for applications in food-grade lubricants, engine oils, and hydraulic fluids due to their low toxicity and excellent biodegradability. researchgate.netfrontiersin.org Research has focused on improving their properties, such as oxidative stability and low-temperature performance, through chemical modifications like esterification and transesterification. biointerfaceresearch.comfrontiersin.org
Polymers and Nanocomposites: TMP derivatives, such as trimethylolpropane triacrylate (TMPTA), are used as cross-linking agents to enhance the mechanical and thermal properties of polymers. cymitquimica.comatamanchemicals.com For instance, TMPTA is used in radiation-cured coatings and inks, providing hardness and chemical resistance. atamanchemicals.com It is also employed in the development of polymer nanocomposites, where it can improve properties like modulus and thermal stability. researchgate.net
Advanced Materials: Researchers are investigating TMP derivatives for their potential in creating self-healing polymers and materials for drug delivery systems. solubilityofthings.com The multiple functional groups on the TMP molecule allow for diverse reactivity, leading to unique properties in the final products. solubilityofthings.com
Future Prospects
The future of TMP is linked to the growing demand for sustainable and high-performance materials. Key future trends include:
Bio-based TMP: There is increasing interest in producing TMP from renewable resources to reduce reliance on fossil fuels and improve the sustainability of its production process. datainsightsmarket.com
Specialized Grades: The development of high-purity and specialized grades of TMP is expected to open up new applications in high-performance coatings, 3D printing, and other advanced fields. datainsightsmarket.com
Market Growth: The global market for TMP is projected to continue its growth, with significant expansion anticipated in the Asia-Pacific region due to rapid industrialization. datainsightsmarket.comimarcgroup.com This growth is supported by ongoing research and development activities and the increasing demand for TMP-based products in various end-use industries. databridgemarketresearch.combusinessresearchinsights.com
Table of Compound Names
| Common Name/Acronym | IUPAC Name |
| Trimethylolpropane (TMP) | 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol |
| n-Butyraldehyde | Butanal |
| Formaldehyde (B43269) | Methanal |
| Trimethylolpropane triacrylate (TMPTA) | [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate |
| Epichlorohydrin (B41342) | (Chloromethyl)oxirane |
| Oleic Acid | (9Z)-Octadec-9-enoic acid |
| Lauric Acid | Dodecanoic acid |
| Caprylic Acid | Octanoic acid |
| Stearic Acid | Octadecanoic acid |
| Palmitic Acid | Hexadecanoic acid |
| Phenol | Phenol |
| Camphene | 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane |
| (Tetrapropenyl)succinic acid | 2-(Tetrapropenyl)butanedioic acid |
| 1,3-Butanediol | Butane-1,3-diol |
| 1,1'-Methylenebis(4-isocyanatobenzene) | 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
| 2,2'-Oxybis(ethanol) | 2-(2-Hydroxyethoxy)ethanol |
Polymerization Science and Derivative Functionalization of 2 Ethyl 2 Hydroxymethyl 1,3 Propanediol
Fundamental Polymerization Mechanisms and Kinetics
The trifunctionality of Trimethylolpropane (B17298) allows it to participate in various polymerization reactions, leading to the formation of branched and cross-linked polymers with tailored properties.
Polycondensation Reactions in Polyester (B1180765) and Polyurethane Systems
Trimethylolpropane is extensively used in the synthesis of polyester and polyurethane resins through polycondensation reactions. In polyester synthesis, TMP reacts with dicarboxylic acids or their anhydrides. mdpi.commdpi.com The reaction proceeds via step-growth polymerization, where the hydroxyl groups of TMP react with the acid groups to form ester linkages and release water as a byproduct. mdpi.com The kinetics of this process are often studied by monitoring the formation of water or the decrease in acid and hydroxyl group concentrations. mdpi.comresearchgate.net The inclusion of the trifunctional TMP leads to the formation of branched or cross-linked polyester networks, which enhance the mechanical and thermal properties of the final material. mdpi.commdpi.compoliuretanos.com.br The rate of polyesterification can be influenced by factors such as the reactivity of the co-monomers, reaction temperature, and the use of catalysts. mdpi.comresearchgate.net
In polyurethane systems, Trimethylolpropane acts as a cross-linker. acs.orgmdpi.com The hydroxyl groups of TMP react with isocyanate groups (-NCO) from diisocyanates to form urethane (B1682113) linkages. acs.orgresearchgate.net This reaction is a polyaddition process and is fundamental to the formation of polyurethane networks. The presence of TMP introduces branch points, increasing the cross-link density of the polyurethane. acs.orgmdpi.com This, in turn, improves properties like hardness, chemical resistance, and thermal stability of the resulting polyurethane material, which can range from flexible foams to rigid coatings. poliuretanos.com.brmdpi.comresearchgate.net The kinetics of the TMP-isocyanate reaction are crucial for controlling the curing process and the final properties of the polyurethane product. acs.org
Free-Radical Polymerization of Acrylate (B77674) Derivatives
Acrylate derivatives of Trimethylolpropane, most notably Trimethylolpropane Triacrylate (TMPTA), are highly reactive monomers used in free-radical polymerization. mdpi.comatamanchemicals.com This type of polymerization is typically initiated by photoinitiators that generate free radicals upon exposure to UV or visible light, or by thermal initiators. mdpi.comnih.govresearchgate.net The process involves three main stages: initiation, propagation, and termination. In the initiation step, the initiator forms radicals that react with a TMPTA molecule, creating a monomer radical. During propagation, this radical adds to other TMPTA molecules in a rapid chain reaction, forming a growing polymer network. researchgate.net Termination occurs when two growing chains combine or through other chain-terminating reactions.
The kinetics of TMPTA's free-radical polymerization are characterized by a very fast cure response. atamanchemicals.com The rate of polymerization and the final monomer conversion can be influenced by several factors, including the type and concentration of the photoinitiator, light intensity, and the presence of inhibitors or co-monomers. mdpi.comnih.gov The trifunctional nature of TMPTA leads to a high degree of cross-linking, resulting in hard, chemically resistant, and durable materials. atamanchemicals.com
Crosslinking Strategies in Polymer Network Formation
The formation of a three-dimensional polymer network is a key feature of polymerization involving Trimethylolpropane and its derivatives. Cross-linking significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymers. medcraveonline.com
In polycondensation systems like polyesters and polyurethanes, TMP itself acts as the cross-linking agent due to its three reactive hydroxyl groups. mdpi.comacs.org The extent of cross-linking can be controlled by adjusting the molar ratio of TMP to other difunctional monomers. researchgate.net A higher concentration of TMP leads to a higher cross-link density and, consequently, a more rigid and robust polymer network. mdpi.com
In free-radical polymerization, multifunctional monomers like TMPTA are used to create highly cross-linked networks. atamanchemicals.com The cross-linking occurs as the growing polymer chains incorporate the multiple acrylate groups of the TMPTA molecules, leading to the formation of a dense, interconnected structure. cmu.edu The properties of the resulting network can be tailored by varying the concentration of the cross-linker and the polymerization conditions. rsc.org Other strategies to control network formation include the use of different types of cross-linking agents and the implementation of controlled polymerization techniques. medcraveonline.comcmu.edu For instance, in some applications, a combination of different cross-linkers can be used to achieve specific network properties. mdpi.commdpi.com
Synthesis and Characterization of Multifunctional Monomers
The functionalization of Trimethylolpropane leads to a variety of multifunctional monomers with tailored properties for specific applications.
Trimethylolpropane Triacrylate (TMPTA) and its Photopolymerization Systems
Trimethylolpropane Triacrylate (TMPTA) is a key trifunctional monomer synthesized from Trimethylolpropane and acrylic acid. atamanchemicals.comjst.go.jp It is widely used in photopolymerization, a process where light is used to initiate polymerization. mdpi.comacs.org
Synthesis: TMPTA is typically synthesized through the esterification of Trimethylolpropane with acrylic acid. jst.go.jp
Photopolymerization Systems: TMPTA is a common component in UV and electron beam (EB) curable formulations. atamanchemicals.com These systems typically consist of the TMPTA monomer, a photoinitiator, and other additives. mdpi.comnih.gov Upon exposure to light of a suitable wavelength, the photoinitiator generates free radicals, which initiate the rapid polymerization of the acrylate groups in TMPTA. mdpi.comresearchgate.netnih.gov This process, known as photocuring, leads to the rapid formation of a highly cross-linked polymer network. researchgate.net
The kinetics of TMPTA photopolymerization have been extensively studied. mdpi.comnih.govresearchgate.netacs.org The rate of polymerization is influenced by factors such as the photoinitiator efficiency, light intensity, and the presence of oxygen, which can inhibit the reaction. mdpi.comnih.gov The performance of TMPTA-based photopolymerization systems can be enhanced by using co-initiators or different photoinitiator systems to improve the efficiency of radical generation. nih.govresearchgate.netresearchgate.net
Ethoxylated and Propoxylated Trimethylolpropane Derivatives
Ethoxylated and propoxylated derivatives of Trimethylolpropane are synthesized by reacting TMP with ethylene (B1197577) oxide or propylene (B89431) oxide, respectively. wikipedia.orgbarentz-na.com This process, known as alkoxylation, adds polyether chains to the hydroxyl groups of TMP. google.com
Synthesis: The synthesis involves the ring-opening addition of the epoxide (ethylene oxide or propylene oxide) to the hydroxyl groups of TMP. google.com The length of the polyether chains can be controlled by the molar ratio of the epoxide to TMP. google.com These derivatives can be further functionalized, for example, by acrylation to produce ethoxylated or propoxylated TMPTA. radtech.orgmdpi.com
Characterization and Properties: The addition of ethoxy or propoxy groups modifies the properties of the resulting monomers. Ethoxylation, for example, can increase the flexibility and water solubility of the molecule. researchgate.net Propoxylation can also enhance flexibility. These modified monomers are used in a variety of applications. For instance, ethoxylated TMPTA is used in UV-curable coatings and inks to improve flexibility and adhesion. radtech.orgsfdchem.com Ethoxylated and propoxylated TMP derivatives are also used in the production of flexible polyurethanes. wikipedia.org The properties of these derivatives, such as viscosity and reactivity, can be tailored by controlling the degree of alkoxylation. mdpi.comsigmaaldrich.com
Trimethylolpropane Triglycidyl Ether (TMPTE) Synthesis and Reactivity
Trimethylolpropane triglycidyl ether (TMPTE), a trifunctional aliphatic glycidyl (B131873) ether, is synthesized from 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, also known as trimethylolpropane. wikipedia.orgsigmaaldrich.com The synthesis involves the reaction of trimethylolpropane with epichlorohydrin (B41342) in the presence of a Lewis acid catalyst to form a halohydrin intermediate. wikipedia.org This is followed by dehydrochlorination using sodium hydroxide (B78521) to yield the final triglycidyl ether product. wikipedia.org TMPTE is utilized as a reactive diluent and crosslinking agent for epoxy resins, enhancing chemical and mechanical resistance. wikipedia.orgsigmaaldrich.comalfa-chemistry.com Its trifunctional nature allows for the formation of highly cross-linked networks. wikipedia.org
The reactivity of TMPTE is centered around its three oxirane (epoxide) functionalities. wikipedia.org These groups can undergo ring-opening polymerization with various nucleophiles, such as amines and anhydrides, leading to the formation of a three-dimensional polymer network. This reactivity is harnessed in diverse applications, including the formulation of coatings, adhesives, sealants, and elastomers. wikipedia.orgcymitquimica.com For instance, TMPTE can be used to modify epoxy resins to reduce viscosity while maintaining a high epoxide level, which imparts hardness and toughness to the cured polymer. sigmaaldrich.comalfa-chemistry.com
Research has explored the use of TMPTE in the synthesis of more complex polymer architectures. It serves as a precursor in the synthesis of azidated trimethylolpropane triglycidyl ether, which is then used to prepare hyperbranched polyurethanes based on polyether polyols. alfa-chemistry.comsigmaaldrich.com Furthermore, TMPTE has been used to increase the flexibility of bio-based vitrimers derived from vanillin. upc.edu In these systems, TMPTE is added to the formulation, and its epoxy groups react with amine functionalities from dihydrazides. upc.edu
The cross-linking of TMPTE with poly(4-vinylphenol) has been investigated for the preparation of organic field-effect transistors (OFETs). alfa-chemistry.com Additionally, it can be coated on polycarbonate chips to improve their chemical resistance to organic solvents. alfa-chemistry.com The properties of TMPTE are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[2,2-bis(oxiran-2-ylmethoxymethyl)butoxymethyl]oxirane |
| Molecular Formula | C15H26O6 |
| Molecular Weight | 302.36 g/mol |
| Appearance | Colorless to Yellow Liquid |
| Density | 1.157 g/mL at 25 °C |
| Refractive Index | n20/D 1.477 |
| Viscosity | 120-180 cP at 25°C |
Development of Complex Polymeric Architectures
The trifunctional nature of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol makes it a valuable building block for the creation of complex, three-dimensional polymeric architectures. Its three hydroxyl groups can act as initiation sites for polymerization, leading to the formation of branched and cross-linked structures with tailored properties.
Hyperbranched Poly(Amine-Ester)s and Poly(Ester)s Synthesis and Properties
Hyperbranched polymers, characterized by their highly branched, tree-like structures and a high density of functional end groups, can be synthesized using 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane, TMP) as a core molecule. scirp.org
One approach involves the synthesis of hyperbranched poly(amine-ester)s (HBPAE). scirp.org In a pseudo-one-step process, TMP reacts with an AB2-type monomer, such as N,N-diethylol-3-aminomethylpropionate. scirp.org This reaction results in a water-soluble hyperbranched polymer with numerous terminal functional groups. scirp.org The properties of these HBPAEs, such as their high solubility and lower viscosity compared to linear analogs, make them suitable for various applications. scirp.org For example, their use as a polymeric admixture in Ordinary Portland Cement has been shown to decrease water consistency and apparent porosity, while increasing setting times, bulk density, and compressive strength. scirp.org
Hyperbranched polyesters can also be synthesized using TMP as the core. polymer.cnscielo.br In a pseudo-one-step polycondensation reaction, TMP is reacted with 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), which serves as the ABx monomer. polymer.cnscielo.brmdpi.com This method allows for the creation of hyperbranched aliphatic polyesters with varying molecular weights and a high number of terminal hydroxyl groups. polymer.cnmdpi.com These hydroxyl-terminated hyperbranched polyesters can be further functionalized. For instance, they can initiate the ring-opening polymerization of ε-caprolactone to form poly(ε-caprolactone)-grafted hyperbranched polyesters, which have potential as drug delivery carriers. polymer.cn
The properties of these hyperbranched polymers are influenced by their structure. For example, hyperbranched poly(ester-amide)s synthesized from the thermal polycondensation of carboxyl anhydrides and multihydroxyl primary amines exhibit glass transition temperatures ranging from 7 to 96 °C and decomposition temperatures (at 10% weight loss) between 212 and 325 °C. acs.orgresearchgate.net The degree of branching for these polymers typically ranges from 0.36 to 0.55. acs.orgresearchgate.net
| Property | Hyperbranched Poly(ester-amide)s |
| Degree of Branching | 0.36 - 0.55 acs.orgresearchgate.net |
| Glass Transition Temperature (Tg) | 7 - 96 °C acs.orgresearchgate.net |
| Decomposition Temperature (Td10%) | 212 - 325 °C acs.orgresearchgate.net |
Polyurethane-Based Polymers Incorporating 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane, TMP) is a key component in the synthesis of various polyurethane-based polymers, where it primarily functions as a crosslinking agent. ontosight.aiontosight.ai Its three hydroxyl groups react with isocyanate groups to form a three-dimensional network structure, which enhances the mechanical properties and thermal stability of the resulting polyurethane. ontosight.aiontosight.ai
Polyurethanes are formed through the polyaddition reaction of polyols and isocyanates. ontosight.ai TMP can be incorporated as a co-polyol along with other diols and polyols to create branched or cross-linked polyurethane networks. ontosight.aiontosight.ai For example, it is used in the synthesis of polyurethane polymers with 1,2-propanediol and 1,1'-methylenebis(4-isocyanatobenzene) (MDI). ontosight.ai In this system, TMP's trifunctionality contributes to the formation of a rigid, cross-linked structure. ontosight.ai
In the production of waterborne polyurethane (WPU) dispersions, TMP can be used as a chain extender. researchgate.net For instance, a prepolymer can be synthesized from the reaction of an isocyanate like isophorone (B1672270) diisocyanate with long-chain diols. researchgate.net Subsequently, TMP and other chain extenders are added to increase the molecular weight and introduce branching. researchgate.net
The properties of polyurethanes incorporating TMP can be tailored by adjusting the formulation. For example, in polyurethane foams, the degree of cross-linking, influenced by the amount of TMP, affects the foam's rigidity and compressive strength. In coatings and adhesives, the incorporation of TMP can improve hardness, chemical resistance, and durability. ontosight.ai
A specific example is the polymer formed from 2H-azepin-2-one, hexahydro-; 2-ethyl-2-(hydroxymethyl)-1,3-propanediol; and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane. ontosight.ai In this case, TMP acts as the polyol, reacting with the isocyanate to form the polyurethane backbone, which also incorporates the cyclic amide structure. ontosight.ai
Copolymerization with Other Monomers for Tailored Material Performance
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol is a versatile monomer used in copolymerization to create a wide range of polymers with tailored properties for specific applications. Its trifunctional nature allows it to act as a crosslinking agent or a branching point in the polymer chain, significantly influencing the final material's performance.
In the realm of polyester resins, it is copolymerized with various dicarboxylic acids, anhydrides, and other diols. For instance, it is a component in complex polyesters synthesized with 1,2-cyclohexanedicarboxylic acid, 1,6-hexanediol, and 1,3-isobenzofurandione. ontosight.ai The inclusion of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol in such formulations contributes to the polymer's thermal stability, chemical resistance, and adhesion properties, making them suitable for coatings, adhesives, and composites. ontosight.ai
It is also used in the synthesis of polyether polyols through copolymerization with epoxides like (chloromethyl)oxirane (epichlorohydrin), 2-methyloxirane (propylene oxide), and oxirane (ethylene oxide). sigmaaldrich.comcymitquimica.comontosight.ai The resulting copolymers, such as the one formed with (chloromethyl)oxirane, are trifunctional aliphatic glycidyl ethers that serve as crosslinking agents, imparting chemical and mechanical resistance. sigmaaldrich.com These copolymers can find use in fast-setting adhesives and abrasion-resistant castings. sigmaaldrich.com The polymer with 2-methyloxirane, oxirane, and 1,2-propanediol is noted for potential biocompatibility, suggesting applications in the biomedical field. ontosight.ai
Furthermore, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol is utilized in the formulation of highly cross-linked networks for dental applications. medicaljournalssweden.se It can be copolymerized with other multifunctional monomers like tris[2-(acryloyloxy)ethyl]isocyanurate and pentaerythritol (B129877) triacrylate through photoinitiated polymerization. medicaljournalssweden.se
The table below provides examples of copolymers synthesized using 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and their applications.
| Co-monomers | Resulting Polymer Type | Potential Applications |
| (Chloromethyl)oxirane | Polyether | Crosslinking agent, adhesives, castings sigmaaldrich.comcymitquimica.com |
| 2-Methyloxirane, Oxirane, 1,2-Propanediol | Polyether | Biomedical applications, coatings, adhesives ontosight.ai |
| 1,2-Cyclohexanedicarboxylic acid, 1,6-Hexanediol, 1,3-Isobenzofurandione | Polyester | Plastics, coatings, adhesives ontosight.ai |
| Tris[2-(acryloyloxy)ethyl]isocyanurate, Pentaerythritol triacrylate | Acrylate Network | Dental restorative materials medicaljournalssweden.se |
Advanced Applications and Material Science Contributions of 2 Ethyl 2 Hydroxymethyl 1,3 Propanediol Derivatives
High-Performance Coatings and Resins
TMP is a fundamental precursor in the formulation of various high-performance coatings and resins, where its structure contributes to superior film properties. fishersci.atmade-in-china.com It is used to produce alkyd resins, polyesters, and polyurethane coatings. atamanchemicals.commade-in-china.com The incorporation of TMP can improve the firmness, color retention, weather resistance, and chemical resistance of the resulting resin. made-in-china.commade-in-china.com
Alkyd Resin Synthesis and Performance Characteristics
Alkyd resins, which are polyester-based polymers modified with fatty acids, heavily rely on polyols like TMP for their synthesis and performance. researchgate.net TMP is frequently used as the primary polyol in a two-stage alcoholysis-polyesterification process to produce these resins. researchgate.net The branched, compact structure of TMP imparts a high degree of cross-linking, which translates into rapid drying times, excellent hardness, and robust chemical resistance in the final coating. made-in-china.com
In the synthesis process, an oil or fatty acid is reacted with a polyol such as TMP, and then further reacted with a polycarboxylic acid. google.com The properties of the resulting alkyd resin can be tailored by adjusting the ratio of TMP to other reactants. For instance, increasing the TMP content generally leads to harder, more brittle films with higher gloss, while balancing it with other polyols can optimize flexibility and toughness. These resins demonstrate good compatibility with amino resins, further enhancing their performance characteristics. chembk.com The use of TMP in alkyd resins for paints and varnishes results in coatings with excellent film-forming properties. atamanchemicals.com
Table 1: Performance Characteristics of TMP-Based Alkyd Resins
| Property | Description | Impact of TMP |
|---|---|---|
| Hardness | Resistance of the cured film to scratching or indentation. | TMP's trifunctionality creates a dense cross-linked network, significantly increasing pencil hardness. researchgate.net |
| Drying Time | Time required for the coating to become tack-free and fully cured. | The high reactivity of primary hydroxyls in TMP promotes faster oxidative cross-linking, reducing drying times. researchgate.net |
| Gloss | The sheen or specular reflection of a coating. | The compact, branched structure contributes to a smooth surface, resulting in high-gloss finishes. atamanchemicals.com |
| Chemical Resistance | Ability to withstand exposure to various chemicals without degradation. | The stable ether linkages and high cross-link density provide excellent resistance to solvents, acids, and alkalis. made-in-china.com |
| Adhesion | The ability of the coating to bond to the substrate. | The polar hydroxyl groups in the resin backbone promote strong adhesion to various surfaces. researchgate.net |
| Thermal Stability | The ability of the resin to resist decomposition at high temperatures. | Resins blended with other components can be thermally stable up to 400 °C. researchgate.net |
UV-Curable Coatings and Inks
In the field of radiation curing, derivatives of TMP are essential multifunctional monomers. atamanchemicals.com Specifically, acrylated versions of TMP, such as Trimethylolpropane (B17298) Triacrylate (TMPTA), are widely used in formulations for UV-curable coatings, inks, and adhesives. atamanchemicals.comresearchgate.net These monomers act as reactive diluents and cross-linking agents, offering excellent solvency and viscosity reduction in formulations based on epoxy, polyurethane, and polyesters.
Upon exposure to ultraviolet (UV) or electron beam (EB) radiation in the presence of a photoinitiator, the acrylate (B77674) groups of TMPTA undergo rapid polymerization, forming a highly cross-linked, durable film. vulcanchem.com This curing process is nearly instantaneous and solvent-free, making it an environmentally friendly technology. The resulting coatings exhibit high hardness, scratch resistance, and chemical resistance. vulcanchem.com Tertiary amino alcohols, including derivatives of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, can be used to improve the depth of cure in these systems, which is particularly useful for pigmented coatings or inks. google.com
Ion Exchange Resins and High-Gloss Coatings
Allyl ether derivatives of TMP are key precursors in the synthesis of ion exchange resins and high-gloss coatings. atamanchemicals.comatamanchemicals.com These derivatives, with the general formula CH3CH2C(CH2OCH2CH=CH2)3-x(CH2OH)x, provide functional sites for further chemical modification. atamanchemicals.com For ion exchange resins, the allyl groups can be functionalized to introduce acidic or basic moieties capable of capturing ions from a solution. The high cross-linking potential of the TMP core ensures the mechanical stability of the resin beads.
In high-gloss coatings, these same allyl ether derivatives contribute to the formation of a tough, clear, and highly reflective surface finish. fishersci.atthermofisher.com The cross-linked network formed during curing is responsible for the coating's durability and brilliant appearance. atamanchemicals.com
Functional Materials for Specialized Industrial Sectors
The adaptability of TMP extends to the formulation of functional fluids for demanding industrial environments, most notably in the realm of synthetic and biodegradable lubricants.
Synthetic Lubricants and Biolubricant Basestocks
Esters derived from TMP are highly valued as base stocks for high-performance synthetic lubricants. atamanchemicals.comatamanchemicals.com These polyol esters exhibit a desirable combination of properties, including high thermal and oxidative stability, a high viscosity index (VI), low volatility, and excellent lubricity. made-in-china.comresearchgate.net Unlike conventional mineral oils, TMP-based lubricants can operate effectively over a wider temperature range and offer extended service life. researchgate.net
Furthermore, the esterification of TMP with fatty acids derived from renewable sources like vegetable oils leads to the production of biolubricants. researchgate.net These environmentally friendly lubricants are biodegradable and have low toxicity, making them an attractive alternative to petroleum-based products. oup.comatamanchemicals.com They are particularly suited for applications where lubricant loss to the environment is a concern, such as in hydraulic fluids, metalworking fluids, and two-stroke engine oils. researchgate.netatamanchemicals.com
Esterification with Fatty Acids (e.g., Oleic Acid) for Trioleate Synthesis
A prominent example of a TMP-based biolubricant is Trimethylolpropane Trioleate (TMPTO), synthesized through the esterification of TMP with three molecules of oleic acid. researchgate.netbiointerfaceresearch.com Oleic acid is a monounsaturated fatty acid abundant in many vegetable oils, including palm and safflower oil. researchgate.netunex.es The synthesis is typically carried out via direct esterification at elevated temperatures, often under vacuum to remove the water byproduct and drive the reaction to completion. acs.org Various catalysts, such as sulfuric acid or benzenesulfonic acid, can be employed to increase the reaction rate. biointerfaceresearch.comacs.org
The resulting TMPTO molecule possesses a unique structure with a stable neopentyl core and three long, flexible fatty acid chains. This structure is responsible for its superior lubricating properties. The absence of beta-hydrogens in the TMP core enhances its thermal stability compared to natural triglycerides. scielo.br TMPTO exhibits a high viscosity index, a low pour point, and excellent oxidative stability, making it a viable base oil for lubricants in both tropical and temperate climates. researchgate.netbiointerfaceresearch.com
Table 2: Research Findings on Trimethylolpropane Trioleate (TMPTO) Synthesis and Properties
| Parameter | Condition / Value | Source |
|---|---|---|
| Reactants | Trimethylolpropane (TMP) and Oleic Acid (OA) | acs.org |
| Catalyst | Sulfuric acid, benzenesulfonic acid, or lipases | biointerfaceresearch.comacs.orgnih.gov |
| Optimal Reaction Conditions | Molar Ratio (OA/TMP): 3.2:1 to 3.5:1; Temperature: 60-180°C; Time: 3-72 hours | acs.orgnih.gov |
| Yield | Over 92% TMP esterification rate under optimal chemical synthesis | acs.orgusc.edu |
| Viscosity Index | High, reported values from 145 to 250 depending on purity and source | biointerfaceresearch.comresearchgate.net |
| Pour Point | As low as -34°C for hyperbranched derivatives | biointerfaceresearch.com |
| Flash Point | High, up to 320°C | biointerfaceresearch.com |
| Oxidative Stability | Good, with onset temperatures around 172°C | biointerfaceresearch.com |
| Fluid Behavior | Classified as a Newtonian fluid | biointerfaceresearch.com |
Tribological Performance Evaluation of Ester-Based Lubricants
The pursuit of environmentally friendly and high-performance lubricants has led to extensive research into synthetic esters, particularly those derived from polyols like 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (TMP). atamanchemicals.commdpi.com These TMP-based esters are recognized for their potential as biodegradable lubricants, offering a sustainable alternative to traditional mineral oils. atamanchemicals.commytribos.org
Key characteristics of TMP esters that contribute to their superior tribological performance include:
High Lubricity: The polar nature of ester molecules provides excellent lubricity, enabling them to form a stable lubricating film on metal surfaces. This reduces friction and wear between moving parts. mytribos.org
Good Viscosity Index: TMP esters exhibit a high viscosity index, meaning their viscosity changes less with temperature fluctuations, ensuring consistent performance across a range of operating conditions. mdpi.comresearchgate.net
Thermal and Oxidative Stability: These esters demonstrate good resistance to thermal and oxidative breakdown, which is crucial for lubricants operating at high temperatures. scialert.net The presence of hydroxyl groups in partial esters can even offer marginal resistance to thermal and oxidative environments. scialert.net
Low Volatility: Compared to some conventional lubricants, esters have lower volatility, which is advantageous in high-temperature applications. mdpi.com
Biodegradability: TMP esters derived from vegetable oils, such as palm oil, are biodegradable, addressing environmental concerns associated with mineral oil-based lubricants. atamanchemicals.comresearchgate.net
Research has shown that the chemical structure of TMP esters, including the type of fatty acids used in their synthesis, significantly influences their tribological properties. For instance, high oleic palm oil TMP esters have been developed with improved pour points, a critical property for low-temperature applications. atamanchemicals.comresearchgate.net Studies comparing different TMP esters, such as those derived from palm kernel oil (PKOTE) and palm oil (PPOTE), have revealed that variations in their chemical structures affect friction and wear characteristics. atamanchemicals.comresearchgate.net
Furthermore, the interaction of TMP esters with other lubricant additives is a key area of investigation. Synergistic effects have been observed when esters are combined with antiwear and friction modifier additives, leading to significant reductions in wear rates and friction coefficients. mdpi.com For example, TMP esters have been shown to improve the wear protection capabilities of additives like ZDDP. mdpi.com
Table 1: Tribological Properties of TMP-Based Esters
| Property | Description | Research Findings |
|---|---|---|
| Friction Coefficient | A measure of the resistance to motion between two surfaces in contact. | TMP esters generally exhibit low friction coefficients due to their high lubricity and film-forming properties. mytribos.org |
| Wear Rate | The rate at which material is lost from a solid surface due to mechanical action. | The presence of methyl esters in TMP-based lubricants can improve wear resistance. atamanchemicals.comresearchgate.net Synergistic effects with antiwear additives can reduce wear rates by up to 75%. mdpi.com |
| Viscosity Index | An empirical, unitless number indicating the change in viscosity with temperature. | TMP esters possess a high viscosity index, ensuring stable performance over a wide temperature range. mdpi.comresearchgate.net |
| Oxidative Stability | The ability of a lubricant to resist oxidation at high temperatures. | TMP esters show good oxidative stability, which is comparable to other high oleic base fluids. atamanchemicals.comresearchgate.net Partial esters may have enhanced thermal and oxidative resistance. scialert.net |
| Pour Point | The lowest temperature at which a liquid will flow. | The pour point of palm oil-based TMP esters has been successfully lowered to as low as -36°C. scialert.net |
Adhesives and Sealants with Enhanced Mechanical and Chemical Resistance
Derivatives of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol are crucial in the formulation of high-performance adhesives and sealants. atamanchemicals.com Their trifunctional nature allows for the creation of highly cross-linked polymers, which imparts exceptional mechanical strength, thermal stability, and chemical resistance to the final product. ontosight.aisigmaaldrich.com
Polymers synthesized using TMP derivatives are used in a variety of adhesive and sealant applications. For example, polyurethane-based polymers incorporating 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol can exhibit excellent mechanical properties suitable for coatings, adhesives, and sealants. ontosight.ai These materials are known for their strong bonding capabilities and flexibility. ontosight.ai
Epoxy resins are another class of materials that benefit from the inclusion of TMP derivatives. For instance, the polymer of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol with (chloromethyl)oxirane acts as a trifunctional aliphatic glycidyl (B131873) ether epoxide monomer. sigmaaldrich.com It is primarily used as a crosslinking agent that significantly improves the chemical and mechanical resistance of the resulting material. sigmaaldrich.comsigmaaldrich.com This crosslinking ability also imparts hardness and toughness to epoxide polymers. sigmaaldrich.com Such polymers find use in preparing coatings, adhesives, and sealing materials. chembk.com
The chemical resistance of these adhesives and sealants is a key attribute. For example, certain universal sealants demonstrate resistance to mineral oils, synthetic oils, lubricants, fuels, and water. marstondomsel.de Polyurethane sealants can be formulated to have high resistance to chemicals, making them suitable for demanding environments like clean rooms. mapei.com
Table 2: Properties of Adhesives and Sealants with TMP Derivatives
| Property | Enhancing Component | Application Examples |
|---|---|---|
| Mechanical Strength | Highly cross-linked polymer networks from trifunctional TMP. ontosight.aisigmaaldrich.com | High-performance adhesives, protective coatings. ontosight.ai |
| Chemical Resistance | Introduction of isocyanate groups for cross-linking; use of epoxy monomers. sigmaaldrich.comontosight.ai | Sealants for industrial applications, coatings in chemically aggressive environments. marstondomsel.demapei.com |
| Adhesion | Polyurethane and epoxy formulations. | Bonding a wide variety of substrates including metals, ceramics, and plastics. sika.com |
| Flexibility | Polyurethane components. ontosight.ai | Flexible foams, elastomers, and sealants. ontosight.ai |
Polymeric Admixtures for Cement and Construction Materials
In the construction industry, polymers derived from 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol are utilized as admixtures to enhance the properties of cement and other building materials. epa.gov These polymeric additives can improve the workability, durability, and strength of the final construction products.
One notable application is in polymers that combine 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol with other monomers like 1,3-diisocyanatomethylbenzene and α-hydro-ω-hydroxypoly[oxy(methyl-1,2-ethanediyl)]. epa.gov Such polymers are listed for use in construction and building materials. epa.gov The complex structure of these polymers suggests they can impart a range of desirable properties to cementitious composites. While specific research findings on the direct impact of "Einecs 248-981-6" on cement are not prevalent in the initial search results, the known functions of its derivatives in other polymer systems point towards their potential benefits in construction materials.
Applications in Additive Manufacturing (e.g., 3D Printing Photoresists)
The field of additive manufacturing, particularly light-based 3D printing technologies like stereolithography (SLA), has benefited from the use of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol derivatives. tetrawill.com These compounds are key components in the formulation of photopolymer resins, also known as photoresists. ontosight.aitetrawill.com
TMP derivatives, such as trimethylolpropane trimethacrylate (TMPTMA), act as cross-linking agents in these resins. ontosight.ai The trifunctional nature of TMPTMA allows for the formation of highly cross-linked polymer networks upon exposure to light, which is essential for the layer-by-layer fabrication process in 3D printing. ontosight.ai This high degree of cross-linking contributes significantly to the mechanical properties of the printed objects, including their strength and stability. ontosight.ai
Another derivative, a poly[(2-oxiranyl)-1,2-cyclohexanediol]-2-ethyl-2-(hydroxymethyl)-1,3-propanediol ether, is used in cycloaliphatic epoxy resins for SLA 3D printing. tetrawill.com These resins are valued for their low viscosity, low volume shrinkage, and fast curing speeds. tetrawill.com The inclusion of such derivatives can enhance the toughness of the cured material. tetrawill.com
The rapid expansion of 3D printing into various sectors, including medical devices, aerospace, and automotive, underscores the importance of developing advanced photoresists with tailored properties. tetrawill.comresearchgate.net The use of TMP derivatives is a key strategy in achieving the desired performance characteristics for these demanding applications.
Table 3: Role of TMP Derivatives in 3D Printing Photoresists
| Derivative Type | Function | Impact on Printed Part |
|---|---|---|
| Trimethylolpropane trimethacrylate (TMPTMA) | Cross-linking agent. ontosight.ai | Enhances mechanical strength and thermal stability. ontosight.ai |
| Poly[(2-oxiranyl)-1,2-cyclohexanediol] -2-ethyl-2-(hydroxymethyl)-1,3-propanediol Ether | Component of cycloaliphatic epoxy resins. tetrawill.com | Improves toughness and allows for rapid curing. tetrawill.com |
Biomedical Engineering Applications
The biocompatibility and biodegradability of certain polymers derived from 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol make them highly valuable in the field of biomedical engineering. ontosight.aiontosight.ai These polymers are being explored for creating structures that can safely interact with biological systems and degrade over time without causing harm. ontosight.ai
Polymeric Scaffolds for Tissue Engineering
Tissue engineering aims to regenerate damaged tissues by using a combination of cells, growth factors, and a supportive scaffold. unipi.itumich.edu Biodegradable polymeric scaffolds provide a temporary, three-dimensional framework that supports cell adhesion, proliferation, and differentiation, ultimately leading to the formation of new tissue. unipi.itmdpi.com
Polymers synthesized from 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol and other monomers like 2-oxepanone (caprolactone) are used to create these scaffolds. ontosight.ai The resulting polyesters are biocompatible and biodegradable, meaning they can be gradually absorbed by the body as new tissue grows, eliminating the need for surgical removal. ontosight.ai The properties of these polymers can be tailored by adjusting the monomer ratio, allowing for the creation of scaffolds with specific mechanical strengths and degradation rates suitable for different tissue types. ontosight.ai
These scaffolds can be fabricated into various forms, such as fibers, films, or complex 3D structures, using techniques like additive manufacturing. ontosight.ainih.gov The ability to create scaffolds with customized shapes and porous architectures is crucial for mimicking the natural extracellular matrix of the target tissue. unipi.itmdpi.com
Polymeric Systems for Controlled Drug Release
The same class of biocompatible and biodegradable polymers used for tissue engineering scaffolds also holds great promise for controlled drug delivery systems. ontosight.aiontosight.ai These systems are designed to release therapeutic agents in a sustained and controlled manner, which can improve treatment efficacy and reduce side effects. ontosight.ai
Polymers of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol with monomers like caprolactone (B156226) or methyloxirane can be formulated to encapsulate drugs. ontosight.aiontosight.ai The drug is then released as the polymer matrix gradually degrades within the body. ontosight.ai The release rate can be controlled by altering the polymer's composition and structure. ontosight.ai
These polymeric systems can be used in various forms, including implantable devices, to provide localized and long-term drug delivery. ontosight.aiontosight.ai The biocompatibility of the polymer components is essential to minimize adverse reactions at the site of implantation. ontosight.ai
Table 4: Biomedical Applications of TMP-Derived Polymers
| Application | Polymer System | Key Properties |
|---|---|---|
| Tissue Engineering Scaffolds | Polymer of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2-oxepanone. ontosight.ai | Biocompatibility, biodegradability, tunable mechanical properties. ontosight.ai |
| Controlled Drug Release | Polymers of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with caprolactone or methyloxirane. ontosight.aiontosight.ai | Biocompatibility, biodegradability, controlled degradation rate. ontosight.aiontosight.ai |
Environmental Science: Fate and Degradation Mechanisms of 2 Ethyl 2 Hydroxymethyl 1,3 Propanediol and Its Polymeric Forms
Polymer Degradation Pathways
Polymers derived from 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol are subject to various degradation pathways when exposed to environmental stressors. These processes alter the chemical structure and physical properties of the polymers, influencing their persistence and potential for environmental accumulation.
Thermal Degradation Processes and Mechanisms (e.g., Chain Scission, Crosslinking)
The thermal degradation of polymers incorporating TMP proceeds through complex mechanisms that are highly dependent on the polymer type and the atmospheric conditions.
For hyperbranched polyesters synthesized from TMP and dicarboxylic acids like adipic acid, the degradation pathway is influenced by the nature of the polymer's end-groups. researchgate.net In an inert atmosphere (nitrogen), hydroxyl-terminated hyperbranched polyesters primarily degrade through dehydrative ether formation, which is a form of crosslinking. researchgate.nettriwillgroup.com In contrast, carboxyl-terminated versions of these polyesters undergo decarboxylation. researchgate.nettriwillgroup.com For linear polyesters under similar conditions, the dominant degradation mechanism is ester pyrolysis, leading to chain scission. researchgate.net
In the case of cross-linked polyacrylates, such as those based on Trimethylolpropane (B17298) triacrylate (TMPTA), thermal degradation in a nitrogen atmosphere occurs via two main mechanisms. atamanchemicals.com At lower temperatures, chain-end scission is the predominant process, while at higher temperatures, random chain scission governs the degradation kinetics. atamanchemicals.comnsf.gov
The presence of oxygen significantly alters the degradation process, generally lowering the thermal stability of these polymers compared to an inert atmosphere. nsf.gov
Interactive Table: Thermal Degradation Mechanisms of TMP-Based Polymers
| Polymer Type | End-Group | Atmosphere | Primary Degradation Mechanism(s) | Key Outcome(s) |
| Hyperbranched Poly(ester) | Hydroxyl | Inert | Dehydrative Ether Formation | Crosslinking |
| Hyperbranched Poly(ester) | Carboxyl | Inert | Decarboxylation | Loss of CO2 |
| Linear Poly(ester) | Not specified | Inert | Ester Pyrolysis | Chain Scission |
| Poly(trimethylol propane triacrylate) | Not specified | Inert | Chain-end Scission (lower temp.), Random Chain Scission (higher temp.) | Reduction in molecular weight |
| Polyacrylates | Not specified | Air | Oxidative Degradation | Formation of peroxides, chain scission |
Oxidative Degradation and its Environmental Triggers
Oxidative degradation is a critical pathway for TMP-based polymers exposed to air, particularly at elevated temperatures or in the presence of other environmental triggers like UV radiation. The process is initiated by the formation of free radicals, which react with oxygen to form peroxy radicals.
For highly cross-linked acrylic polymers derived from TMP, thermo-oxidative degradation is a multi-step process. atamanchemicals.com The initial step involves the attack of molecular oxygen on the polymer chain, leading to the formation of hydroperoxide groups. nsf.gov These hydroperoxides are unstable and subsequently decompose, which leads to random chain scission and the volatilization of smaller molecules such as water, carbon dioxide, and alcohols. atamanchemicals.comnsf.gov This oxidative process generally has a higher activation energy than thermal degradation in an inert atmosphere. atamanchemicals.com
In TMP-based esters used as lubricants, oxidation is a major cause of degradation, leading to increased viscosity and the formation of sludge. nist.gov The presence of β-hydrogens in the molecular structure can make esters more susceptible to oxidation; however, hindered esters like those derived from TMP exhibit improved oxidation resistance due to the absence of these hydrogens. nist.govresearchgate.net
Hydrolytic Degradation in Aqueous Environments
Polymers containing functional groups susceptible to hydrolysis, such as esters, are prone to degradation in aqueous environments. This process involves the cleavage of chemical bonds by reaction with water. nih.gov Polyesters and polyurethanes derived from TMP contain ester and urethane (B1682113) linkages, respectively, which can be hydrolyzed. mdpi.com
The hydrolysis of ester bonds is a common degradation pathway for aliphatic polyesters. atamanchemicals.com Water molecules act as nucleophiles, attacking the carbonyl carbon of the ester group. mdpi.com This leads to chain scission, breaking the polymer backbone and reducing the material's molecular weight. nih.govmdpi.com The ultimate products of this degradation are the constituent carboxylic acids and alcohols. mdpi.com For polymers based on TMP, this would eventually lead to the release of TMP and the corresponding dicarboxylic acid.
The rate of hydrolytic degradation can be influenced by factors such as temperature, pH, and the polymer's morphology. For instance, the process can be catalyzed by both acids and bases. mdpi.com Studies on polymers like poly(trimethylol propane triacrylate) (TMPTA) have noted that due to the presence of C-O-O-R bonds, it can be subject to hydrolysis even at room temperature. atamanchemicals.com A government risk assessment noted that a specific TMP-based polymer is not expected to be persistent in soil and sediment compartments due to a moderate hydrolysis half-life.
Photodegradation under UV Radiation
Exposure to ultraviolet (UV) radiation, particularly from sunlight, can initiate the degradation of TMP-based polymers. The energy from UV photons is often sufficient to break chemical bonds within the polymer structure, including C-C, C-H, and C-O bonds. researchgate.net This bond cleavage generates free radicals, which can then trigger a cascade of secondary reactions, including chain scission, crosslinking, and oxidation.
For polyurethane materials, UV radiation is known to promote surface cross-linking and oxidation processes. Prolonged exposure can lead to discoloration, such as yellowing, and a deterioration of mechanical properties. nsf.gov The photo-oxidative degradation process is complex and involves the formation of peroxy radicals and hydroperoxides, ultimately leading to chain scission and the formation of carbonyl compounds.
In the context of UV-curable coatings and inks, Trimethylolpropane triacrylate (TMPTA) is frequently used due to its high reactivity under UV light, which facilitates rapid curing and cross-linking. researchgate.netnist.gov However, it has been observed that UV-cured films containing TMPTA may exhibit yellowing over time, which is an indicator of photodegradation. nsf.gov This suggests that while UV radiation is used to create these polymers, it can also contribute to their long-term degradation.
Biodegradation of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol and its Derivatives
Biodegradation is a key process in the environmental breakdown of organic chemicals, mediated by microorganisms. Studies have shown that 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (TMP) is considered to be inherently biodegradable. This suggests that, should the monomer be released into the environment, it is likely to be broken down by microbial action.
Furthermore, derivatives of TMP, particularly its esters, are often developed and marketed as environmentally friendly products with good biodegradability. For example, TMP esters synthesized from fatty acids are evaluated as "green" biolubricant basestocks. The polar ester groups in these molecules make them potentially more susceptible to enzymatic hydrolysis by microorganisms. The biodegradation process for polymers typically involves an initial breakdown of the polymer chains by extracellular enzymes secreted by bacteria, followed by the assimilation and metabolism of the resulting smaller fragments.
Research on thermoplastic elastomers synthesized using related diols has demonstrated biodegradation in seawater, indicating the potential for such polymers to be broken down in marine environments.
Interactive Table: Biodegradation Potential
| Compound | Classification | Supporting Evidence |
| 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (TMP) | Inherently Biodegradable | Ecotoxicological studies suggest it presents a low environmental hazard. |
| Trimethylolpropane Esters | Biodegradable | Marketed as environmentally friendly biolubricants; suitable for food processing machines. researchgate.net |
| Poly(trimethylol propane triacrylate) (TMPTA) | Readily Biodegradable | Stated to be readily biodegradable in water. |
Environmental Partitioning and Persistence Studies
The environmental partitioning of a chemical describes its distribution among different environmental compartments such as air, water, soil, and sediment. For 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, its physical and chemical properties suggest it will primarily partition to aqueous phases due to its solubility in water. researchgate.net The log Kow (octanol-water partition coefficient) for a similar compound, 2-methyl-1,3-propanediol, is -0.6, indicating a low potential for bioaccumulation.
Based on its properties, if a TMP-based polymer is released into the environment, it is expected to predominantly partition to soil and sediment. However, these polymers are not anticipated to be persistent in these compartments. The moderate rate of hydrolysis of the ester or urethane linkages is a key factor limiting their persistence. This susceptibility to hydrolysis means the polymer chains will break down over time, reducing their long-term presence in the environment.
Kinetic Modeling of Degradation Processes
The environmental persistence of a chemical compound is significantly influenced by the kinetics of its degradation processes. Kinetic modeling provides a quantitative framework to understand and predict the rate at which a substance breaks down under various environmental conditions. For 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (also known as Trimethylolpropane or TMP) and its polymeric derivatives, degradation can occur through several mechanisms, including biodegradation, hydrolysis, and photodegradation. The rates of these processes are described by kinetic models, which are essential for environmental risk assessment.
The most commonly applied kinetic model for the degradation of chemicals in the environment is the first-order kinetics model . This model assumes that the rate of degradation is directly proportional to the concentration of the substance. The equation for first-order kinetics is:
C(t) = C₀ * e^(-kt)
Where:
C(t) is the concentration of the substance at time t
C₀ is the initial concentration of the substance
k is the first-order rate constant (time⁻¹)
t is time
From the rate constant, the half-life (t₁/₂) of the substance can be calculated, which is the time required for the concentration of the substance to decrease by half:
t₁/₂ = ln(2) / k
While first-order kinetics are widely used for their simplicity, other models such as zero-order, second-order, or more complex models like Michaelis-Menten kinetics (for enzyme-mediated biodegradation) may be more appropriate under specific conditions.
Biodegradation Kinetics
Biodegradation is a key process in the environmental degradation of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol and its polymers. While specific kinetic data for the biodegradation of this compound in soil and water are not extensively available in the public domain, studies on related polyol esters suggest they are generally biodegradable. For instance, ready biodegradability tests (OECD 301B and 301F) on a substance containing this structure indicated that it is not readily biodegradable, showing 32-33% degradation over 28 days. However, this does not preclude slower, yet significant, biodegradation from occurring in the environment. The rate of biodegradation can be influenced by factors such as microbial population density, temperature, pH, and the availability of nutrients.
Hydrolysis Kinetics
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For polymeric forms of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, such as polyesters, hydrolysis of the ester linkages is a primary degradation pathway. The rate of hydrolysis is highly dependent on pH and temperature.
For a related compound, trimethylolpropane triacrylate, an estimated second-order hydrolysis rate constant has been determined. This allows for the calculation of half-lives at different environmentally relevant pH values.
| pH | Estimated Second-Order Rate Constant (L/mol-sec) | Calculated Half-life |
|---|---|---|
| 7 | 0.0242 | 9 years |
| 8 | 0.0242 | 331 days |
This data is for a related compound and should be used as an estimation for the potential hydrolysis of polymers of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol.
Photodegradation Kinetics
Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. For some derivatives of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, such as trimethylolpropane triacrylate, photodegradation may be a significant environmental fate process. The kinetics of direct photodegradation are dependent on the compound's molar absorption coefficient (the extent to which it absorbs light at specific wavelengths) and its quantum yield (the efficiency with which the absorbed light leads to chemical transformation).
Analytical Chemistry: Characterization and Detection Methodologies for 2 Ethyl 2 Hydroxymethyl 1,3 Propanediol and Its Derivatives
Spectroscopic Analysis Techniques
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within the TMP molecule and its derivatives. The presence of the three hydroxyl (-OH) groups is the most prominent feature in the IR spectrum of pure TMP. This manifests as a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the ethyl and methylene (B1212753) groups are observed in the 2850-3000 cm⁻¹ range. Another significant peak corresponding to the C-O stretching of the primary alcohol groups is typically found around 1050 cm⁻¹. nist.gov
When TMP is used in polymerization or esterification reactions, IR spectroscopy can monitor the reaction's progress. For example, in the synthesis of TMP-based esters, the disappearance or reduction in the intensity of the broad -OH band and the appearance of a strong carbonyl (C=O) stretching band around 1740 cm⁻¹ indicate the formation of ester linkages. biointerfaceresearch.com This transformation is a key indicator of successful synthesis of derivatives like trimethylolpropane (B17298) triacrylates or biolubricants. biointerfaceresearch.comworldsresearchassociation.com
Table 1: Characteristic Infrared (IR) Absorption Bands for 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (TMP) and its Ester Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Compound Type | Notes |
| O-H Stretch | 3200 - 3600 (broad) | TMP | Indicates the presence of hydroxyl groups. Intensity decreases upon esterification. |
| C-H Stretch | 2850 - 3000 | TMP & Derivatives | Aliphatic C-H bonds from ethyl and methylene groups. |
| C=O Stretch | 1735 - 1750 (strong) | TMP Esters | Characteristic of the ester functional group. biointerfaceresearch.com |
| C-O Stretch | 1000 - 1260 | TMP & Derivatives | Associated with C-O single bonds. |
| Epoxy Group | ~825 | Epoxidized TMP Esters | Appearance of this peak signifies the formation of an oxirane ring. worldsresearchassociation.com |
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for the detailed structural elucidation of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol and its derivatives. It provides precise information about the chemical environment of protons in the molecule, allowing for unambiguous structure confirmation.
In a typical ¹H-NMR spectrum of TMP, distinct signals corresponding to the different types of protons are observed. The protons of the three equivalent hydroxymethyl (-CH₂OH) groups appear as a singlet, while the methylene protons of the ethyl group (-CH₂-) present as a quartet, and the methyl protons (-CH₃) of the ethyl group appear as a triplet. chemicalbook.com The integration of these signals confirms the ratio of protons in the molecule.
For TMP derivatives, ¹H-NMR is crucial for verifying the structure. For instance, in trimethylolpropane trimethacrylate, new signals appear in the vinyl region (5.5-6.5 ppm) corresponding to the acrylate (B77674) protons, and the chemical shift of the hydroxymethyl protons moves downfield upon esterification, confirming the covalent modification. chemicalbook.com
Table 2: Typical ¹H-NMR Chemical Shifts (δ) for 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (TMP)
| Proton Type | Chemical Shift (ppm) | Multiplicity | Notes |
| -CH₃ (Ethyl group) | ~0.86 | Triplet | Corresponds to the terminal methyl group. chemicalbook.com |
| -CH₂- (Ethyl group) | ~1.31 | Quartet | Methylene protons of the ethyl group. chemicalbook.com |
| -CH₂OH (Hydroxymethyl) | ~3.51 | Singlet | Protons on the carbons bearing the hydroxyl groups. chemicalbook.com |
| -OH (Hydroxyl) | Variable | Singlet (broad) | Position is solvent and concentration dependent; often exchanged with D₂O. |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating complex mixtures and quantifying the concentration of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol and its derivatives in various samples, from reaction mixtures to environmental matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile organic compounds. researchgate.net While TMP itself has a relatively high boiling point, it and its less polar derivatives can be analyzed by GC, often using a high-temperature capillary column. asianpubs.org For complex matrices like lubricant basestocks or environmental wastewater samples, GC-MS provides both separation and definitive identification based on mass spectra. researchgate.netdtic.mil
Often, to improve volatility and chromatographic peak shape, TMP and its hydroxyl-containing derivatives are subjected to a derivatization step, such as silylation, prior to analysis. mdpi.com The mass spectrum of TMP shows characteristic fragmentation patterns that can be used for its identification. nih.gov In the analysis of synthetic lubricants, GC-MS can identify and quantify the parent ester, unreacted starting materials, and various degradation products formed during use. dtic.milmdpi.com This technique is also employed for monitoring TMP in workplace air samples, where it can be trapped on a sorbent tube and subsequently analyzed. analytice.com
Table 3: Example GC-MS Parameters for the Analysis of TMP Derivatives
| Parameter | Condition | Reference |
| Instrument | Gas Chromatograph with Mass Spectrometer | mdpi.comgrafiati.com |
| Column | Capillary column (e.g., BP5 MS, Elite-5) | mdpi.com |
| Carrier Gas | Helium or Hydrogen | mdpi.com |
| Injection Mode | Split/Splitless | mdpi.com |
| Oven Program | Temperature programmed ramp (e.g., 80°C to 330°C) | mdpi.com |
| Ionization Mode | Electron Impact (EI) | dtic.mil |
| Detector | Mass Spectrometer (Quadrupole or Ion Trap) | dtic.milnih.gov |
For non-volatile derivatives of TMP, such as high-molecular-weight polyesters or polyurethanes, High-Performance Liquid Chromatography (HPLC) is a more suitable analytical technique. tandfonline.com HPLC separates components based on their differential partitioning between a stationary phase (in the column) and a mobile phase.
The choice of detector is critical in HPLC analysis of TMP and its derivatives, as they often lack a strong UV chromophore. Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are commonly used for this purpose. Reversed-phase HPLC, using a C18 column, is frequently employed to separate TMP esters based on their hydrophobicity. This technique can be used to monitor the progress of esterification reactions by quantifying the disappearance of TMP and the formation of mono-, di-, and tri-substituted ester products. tandfonline.com
When 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol is used to create polymers, such as hyperbranched polyesters, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight distribution. rsc.orgscirp.org GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the column faster than smaller molecules.
By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), GPC can determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer. scirp.org The PDI provides a measure of the breadth of the molecular weight distribution. This information is critical as the molecular weight and its distribution profoundly influence the physical and mechanical properties of the final polymeric material. rsc.orgrsc.org GPC is also used to study the degradation of these polymers by tracking the decrease in molecular weight over time. rsc.org
Table 4: Illustrative GPC Data for a TMP-Based Hyperbranched Polymer
| Parameter | Description | Typical Value |
| Mn ( g/mol ) | Number-Average Molecular Weight | 5,000 - 15,000 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 10,000 - 40,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 3.0 |
| Eluent | Solvent for Mobile Phase | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) scirp.org |
| Detector | Detection Method | Refractive Index (RI) |
Table 5: Compound Names Mentioned in the Article
| Systematic Name | Common Name(s) |
| 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | Trimethylolpropane (TMP), Ethriol, Hexaglycerine nist.govnih.gov |
| 2-Ethyl-2-[(methacryloyloxy)methyl]propane-1,3-diyl bis(2-methylacrylate) | Trimethylolpropane trimethacrylate (TMPTMA) chemicalbook.com |
| Polystyrene | Polystyrene |
| N,N-Dimethylformamide | DMF |
| Tetrahydrofuran | THF |
Thermal Analysis Techniques for Polymer Characterization
Thermal analysis techniques are crucial in characterizing the properties of polymers derived from 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, also known as Trimethylolpropane (TMP). These methods provide valuable insights into the thermal stability and phase behavior of these materials, which is essential for determining their potential applications.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of polymeric materials. By measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides critical data on the temperatures at which polymers begin to degrade.
Research on hyperbranched polymers synthesized using TMP as a core molecule demonstrates their thermal characteristics. For instance, a hyperbranched poly(amine-ester) based on TMP showed relative thermal stability up to 193.6°C with only a 5% weight loss. scirp.org The major decomposition of this polymer occurred in the range of 290°C to 390°C, which was attributed to the breakdown of amine and ester bonds. scirp.org
In another study, the thermal degradation of hyperbranched polyesters derived from TMP and adipic acid was investigated. researchgate.net The degradation characteristics were found to differ based on the terminal groups of the polymer. Polymers with hydroxyl end-groups primarily degraded through dehydrative ether formation. researchgate.net
The thermal stability of materials can also be enhanced by incorporating TMP derivatives. For example, using epoxidized trimethylolpropane trioleate as a plasticizer for PVC was shown to improve the thermal stability of the PVC compounds. scielo.br Similarly, polymeric monoliths synthesized with trimethylolpropane trimethacrylate (TRIM) as a cross-linker exhibited high thermal resistance, which was influenced by the polymerization temperature. mdpi.com Materials synthesized at 75°C showed greater thermal stability compared to those prepared at 55°C. mdpi.com
Conversely, modifying poly(trimethylolpropane trimethacrylate) [poly(TRIM)] networks with certain ester derivatives of 3-phenylprop-2-en-1-ol was found to lower the thermal stability, especially at higher concentrations of the modifying diester. d-nb.info
Table 1: TGA Data for Selected Polymers Containing 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (TMP) or its Derivatives
| Polymer System | Key Findings from TGA | Reference |
| Hyperbranched Poly(amine-ester) with TMP core | 5% weight loss at 193.6°C; 10% weight loss at 254.5°C. Main decomposition between 290-390°C. | scirp.org |
| Hyperbranched Poly(ester) from TMP and Adipic Acid | Degradation mode depends on end-groups; hydroxyl-terminated polymers degrade via ether formation. | researchgate.net |
| Poly(TRIM) Monoliths | Thermal stability is dependent on polymerization temperature; higher temperature (75°C) yields greater stability. | mdpi.com |
| PVC with Epoxidized Trimethylolpropane Trioleate | Addition of the TMP derivative as a plasticizer improves the thermal stability of the PVC matrix. | scielo.br |
| Poly(TRIM) modified with 3-phenylprop-2-en-1-ol diesters | Modification led to lower thermal stability compared to pure poly(TRIM). | d-nb.info |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful analytical tool for investigating the phase transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. This information is vital for understanding the processing and end-use performance of polymers.
For polymers derived from 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, DSC provides insight into how its branched, trifunctional structure influences the polymer's morphology and thermal behavior. atamanchemicals.com The incorporation of TMP into polymer networks can significantly affect their phase transitions.
In the case of the hyperbranched poly(amine-ester) synthesized from a TMP core, DSC measurements recorded a glass transition temperature (Tg) of 22.83°C. scirp.org The Tg is a critical parameter, as it defines the transition from a rigid, glassy state to a more flexible, rubbery state.
DSC has also been utilized to study the phase behavior of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (referred to as TRMP in the study) itself. The compound exhibits a solid-solid phase transition at 327.8 K (54.65 °C) before melting at 332.7 K (59.55 °C). researchgate.netunlv.edu Such studies are important for applications like thermal energy storage. researchgate.netunlv.edu
When used as a crosslinking agent in the form of its derivatives, TMP influences the properties of the resulting thermosets. For instance, in highly cross-linked networks designed for dental applications, DSC is a key method for characterizing the photocured resins containing 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate. nih.gov Furthermore, the modification of bulk poly(trimethylolpropane trimethacrylate) [poly(TRIM)] networks with specific diesters resulted in a lower glass transition temperature compared to the unmodified polymer. d-nb.info
The effect of the molecular structure of diols on polyester (B1180765) properties has also been explored. In a study on polyesters from 2,5-furandicarboxylic acid (FDCA) and various 1,3-propanediols, DSC was used to show how different substituent groups on the diol backbone affect the Tg and Tm of the resulting polyesters. acs.org This highlights the importance of the monomer structure in tailoring the final properties of the polymer.
Table 2: DSC Data for 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol and Related Polymers
| Material | Transition Temperature (°C) | Transition Type | Reference |
| 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (TRMP) | 54.65 | Solid-Solid (α → γ) | researchgate.netunlv.edu |
| 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (TRMP) | 59.55 | Melting (γ → liquid) | researchgate.netunlv.edu |
| Hyperbranched Poly(amine-ester) with TMP core | 22.83 | Glass Transition (Tg) | scirp.org |
| Poly(TRIM) modified with 3-phenylprop-2-en-1-ol diesters | Lower than pure poly(TRIM) | Glass Transition (Tg) | d-nb.info |
| Poly(neopentyl glycol furandicarboxylate) (PNF) | 70 | Glass Transition (Tg) | acs.org |
| Poly(neopentyl glycol furandicarboxylate) (PNF) | 201 | Melting (Tm) | acs.org |
Theoretical and Computational Studies on 2 Ethyl 2 Hydroxymethyl 1,3 Propanediol and Polymeric Systems
Molecular Modeling and Simulation of Structure-Property Relationships
Molecular modeling and simulation are powerful tools for investigating the link between the chemical structure of TMP-based polymers and their macroscopic properties. These computational techniques allow researchers to predict material behavior, which can accelerate the development of new materials for various applications. mdpi.com
Researchers commonly use TMP as a cross-linking agent to enhance the mechanical properties of polymers. mdpi.com For instance, in the development of advanced materials like high-energy solid propellants, TMP is used to create a three-dimensional network structure in the polymer matrix. mdpi.com Molecular dynamics simulations are employed to model this cross-linking process and to perform virtual uniaxial tensile tests. mdpi.com These simulations reveal how factors such as cross-link density influence the mechanical properties of the final material. mdpi.com A key finding from such simulations is that as the cross-link density increases, the tensile strength and modulus of the polymer also increase significantly. mdpi.com
Molecular dynamics has also been used to study the tribological (lubricating) properties of TMP-based polyol esters under extreme conditions. scielo.br Simulations of a three-layer molecular model, with the lubricant between metal surfaces, show that increased temperature and pressure lead to reduced mobility of the polymer chains and stronger internal interactions within the lubricant. scielo.br This, in turn, affects how the lubricant adsorbs onto the metal surfaces. scielo.br The Universal force field is often employed in these simulations to describe the interactions between the atoms. scielo.br
Furthermore, simulations have been used to explore the structure-property relationships in self-healing polymer blends containing polycaprolactone (B3415563) (PCL) and TMP-based compounds. acs.org These studies show that the addition of PCL enhances the toughness, tensile strength, and modulus of elasticity of the resulting polymer blend. acs.org
| Parameter Studied | Simulation Technique | Key Finding | Reference |
|---|---|---|---|
| Cross-link Density | Molecular Dynamics | Increased density enhances tensile strength and modulus. | mdpi.com |
| Tribological Properties | Molecular Dynamics | Temperature and pressure affect polymer chain mobility and lubricant adsorption. | scielo.br |
| Polymer Blend Composition | - | Addition of PCL improves mechanical strength and toughness. | acs.org |
Reaction Kinetic Modeling of Synthesis and Transesterification Processes
Kinetic modeling is essential for understanding and optimizing the synthesis of TMP and its derivatives, particularly in transesterification reactions used to produce biolubricants. These models describe the rates of chemical reactions, allowing for the prediction of product yields and compositions under various conditions.
The transesterification of fatty acid methyl esters (FAMEs) with TMP to produce biodegradable lubricants is a well-studied process. akademiabaru.comspringerprofessional.de The reaction mechanism is generally described as a series of three consecutive, reversible steps where TMP is converted first to monoesters, then to diesters, and finally to triesters. akademiabaru.comnih.gov Mathematical models are developed to describe the chemical kinetics of this process. nih.govresearchgate.net These models often use nonlinear regression methods to determine the rate constants for both the forward and reverse reactions. nih.govresearchgate.net
Several studies have developed and validated kinetic models for the transesterification of TMP with various methyl esters, such as those derived from palm oil and jatropha oil. akademiabaru.comnih.gov These models, often solved using software like MATLAB or LINGO, can accurately predict the concentration changes of reactants and products over time. springerprofessional.denih.gov The models confirm that using an excess of the methyl ester and continuously removing the methanol (B129727) byproduct can suppress the initial reversible reaction and drive the process towards the desired triester product. upm.edu.my
The reaction conditions, including temperature, catalyst concentration, and reactant molar ratio, significantly influence the reaction kinetics. researchgate.netmultiresearchjournal.com For example, in the transesterification of oleic acid methyl ester with TMP, optimal conditions were found to be a temperature of 120 °C and a specific catalyst amount to achieve a high yield of the desired triester. springerprofessional.deresearchgate.net The activation energies for these reactions have also been determined, providing further insight into the process. upm.edu.my
| Reactant | Catalyst | Modeling Approach | Key Outcome | Reference |
|---|---|---|---|---|
| Palm-based methyl esters | Sodium methoxide | Nonlinear regression of reversible reactions | Good correlation between model and experimental data. | nih.govresearchgate.net |
| Jatropha-based methyl esters | Acid catalyst | Nonlinear regression of reversible reactions | Rate determining step is favored at higher temperatures. | akademiabaru.com |
| Oleic acid methyl ester | Sodium methylate | Three reversible series-parallel reaction model | Achieved ~85% triester composition under optimized conditions. | springerprofessional.deresearchgate.net |
Theoretical Predictions of Intermolecular Interactions and Hydrogen Bonding
The three hydroxyl groups of the TMP molecule are capable of forming extensive hydrogen bond networks, which significantly influence the physical properties of TMP and its polymers. nih.goviucr.org Theoretical studies focus on predicting and analyzing these interactions to understand the resulting molecular and supramolecular structures.
X-ray diffraction studies have provided experimental data on the hydrogen bonding in crystalline TMP. nih.gov These studies show that the molecules are linked by multiple O-H···O hydrogen bonds, forming complex three-dimensional structures. nih.goviucr.org In some cases, disorder in the hydroxyl hydrogen atoms is observed, where the H atom resonates between two oxygen atoms. nih.gov
Computational methods, such as Density Functional Theory (DFT), are used to investigate these intermolecular forces in greater detail. mdpi.com DFT calculations can be used to study the hydrogen bonding interactions between TMP-based copolymers and other molecules, which is relevant for applications like drug delivery systems. mdpi.com The Non-Covalent Interaction (NCI) analysis is a particularly useful tool for visualizing weak interactions like hydrogen bonding and van der Waals forces. mdpi.com
Computational Chemistry Approaches for Electronic Structure and Reactivity
Computational chemistry provides fundamental insights into the electronic structure and reactivity of molecules like TMP. fortunejournals.com Methods such as Density Functional Theory (DFT) and symmetry-adapted perturbation theory (SAPT) are employed to understand the forces acting between molecules and to predict their behavior in chemical reactions. usda.govtandfonline.com
The goal of these first-principles approaches is to understand physical and chemical phenomena based on the fundamental interactions between electrons and nuclei. fortunejournals.comusda.gov SAPT, for instance, can decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. usda.gov This level of detail helps in designing new materials by understanding how specific forces influence their properties. usda.gov
DFT has become one of the most popular electronic structure methods in computational chemistry. tandfonline.com It is used to study a wide range of properties, including the electronic structure of multi-arm molecules like those derived from TMP. journaltocs.ac.uk The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional. tandfonline.com
For complex systems, these high-level calculations can be computationally expensive. dntb.gov.uarsc.org Therefore, a significant area of research is the development of more efficient methods that maintain accuracy. One such approach combines SAPT with DFT to capture intermolecular interactions accurately at a reduced computational cost. ohio-state.edu These methods are crucial for extending theoretical predictions to larger, more complex systems, such as the many-body interactions present in TMP-based polymers. ohio-state.edu
Future Directions and Emerging Research Areas for 2 Ethyl 2 Hydroxymethyl 1,3 Propanediol
Sustainable and Green Chemical Synthesis Innovations
The conventional production of Trimethylolpropane (B17298) involves a two-step process starting with the condensation of butyraldehyde (B50154) and formaldehyde (B43269), followed by a Cannizzaro reaction. fao.org While effective, this method relies on petrochemical feedstocks. A significant area of emerging research is the development of sustainable and green synthesis routes for TMP, leveraging renewable resources.
A promising approach involves an integrated process of biotechnology and chemical reactions to produce a bio-based TMP. researchgate.net This innovative method utilizes the incomplete oxidation of bio-1-butanol and biomethanol to produce bio-based butyraldehyde and formaldehyde, respectively. researchgate.net Research has demonstrated the efficacy of whole-cell biotransformation for the selective oxidation of butanol to butyraldehyde. researchgate.net
Key findings from this research include:
In a 1-liter bioreactor experiment, 18 g/L of bio-1-butanol was oxidized to 13 g/L of butyraldehyde with an 85% conversion rate and 93% selectivity. researchgate.net
The enzymatic oxidation of biomethanol to formaldehyde was achieved with 100% selectivity. researchgate.net
The resulting bio-based aldehydes can then be used to synthesize bio-TMP through traditional aldol (B89426) and Cannizzaro reactions. researchgate.net
Another avenue of green synthesis innovation focuses on the use of novel catalysts to improve the efficiency and environmental footprint of the conventional process. Research into the use of basic ionic liquids as catalysts has shown promising results, with the potential to achieve high yields of TMP while avoiding the desalination steps required with inorganic alkali catalysts. frontiersin.org
Table 1: Comparison of Bio-based Aldehyde Production for Sustainable TMP Synthesis
| Feedstock | Biocatalyst/Method | Product | Concentration | Conversion Rate | Selectivity |
|---|---|---|---|---|---|
| Bio-1-butanol | Whole-cell biotransformation | Butyraldehyde | 13 g/L | 85% | 93% |
| Biomethanol | Enzymatic oxidation | Formaldehyde | 2.6 g/L | 52% | 100% |
Advanced Material Design for Multifunctional Applications
The trifunctional nature of Trimethylolpropane, with its three hydroxyl groups, makes it an ideal building block for creating densely crosslinked polymer networks. mdpi.com This characteristic is being exploited in the design of advanced materials with multifunctional properties for a range of applications, from high-performance coatings to biomedical devices.
One area of significant research is the use of TMP derivatives in the formulation of robust and durable coatings. The trifunctional hydroxyl groups of TMP contribute to increased crosslink density in thermoset resin systems like polyurethanes, imparting excellent mechanical strength and chemical resistance. mdpi.com This is particularly valuable for automotive topcoats that are exposed to harsh environmental conditions. mdpi.com
In the biomedical field, TMP derivatives are being investigated for their potential in creating biocompatible materials. For instance, a multifunctional polymeric resin system for dental adhesion has been developed using trimethylolpropane triacrylate (TMPTA). researchgate.net This material is designed to enhance both mechanical properties and adhesion to dentin. researchgate.net Furthermore, densely crosslinked semi-interpenetrating polymer networks of poly(ethylene glycol) (PEG) in TMPTA have been synthesized to create cell-adhesion-resistant surfaces, which could be beneficial for limiting biologic interactions where surface abrasion may occur. researchgate.net
Another application is in electronic packaging, where polyurethane electronic potting materials composed of trimethylolpropane and toluene (B28343) diisocyanate are used to protect electronic components from vibration and high overload impact. researchgate.net
Integration with Circular Economy Principles and Biorefinery Concepts
The shift towards a circular economy, which aims to eliminate waste and promote the continual use of resources, is influencing the lifecycle of materials derived from Trimethylolpropane. mdpi.com Research is increasingly focused on integrating TMP and its derivatives into circular models, from the use of renewable feedstocks to the development of recyclable materials.
The production of TMP from bio-based resources, as discussed in section 8.1, is a key element of its integration into biorefinery concepts. researchgate.net Biorefineries aim to convert biomass into a range of valuable products, and the synthesis of bio-TMP from renewable feedstocks aligns with this goal of reducing reliance on fossil fuels. researchgate.net
A significant challenge in the circular economy is the recycling of thermoset polymers like polyurethanes, which are major applications for TMP. mdpi.compaint.org Chemical recycling methods, such as glycolysis, are being explored to break down polyurethane waste into its constituent polyols, which can then be used to produce new polyurethane materials. mdpi.comresearchgate.net Research has shown that the incorporation of recycled polyurethane components can even improve the mechanical properties of new thermoplastic polyurethanes and polyurethane foams. mdpi.com
Furthermore, the principles of circularity are being applied to alkyd resins, another major end-use for TMP. A patented process has been developed for the reprocessing of infusible, insoluble alkyd resins into new shapes and forms, taking advantage of the labile ester bonds in their structure. This allows for the recycling of alkyd resin waste, reducing the amount of waste generated during processing. Additionally, research has demonstrated the successful synthesis of high-performance alkyd resins from postconsumer PET bottles using TMP in the glycolysis process.
Development of Novel Functional Derivatives for High-Value Markets
The functionalization of Trimethylolpropane to create novel derivatives with enhanced properties is opening up new high-value markets. A key area of development is the synthesis of TMP-based esters for use as green biolubricants. mdpi.com These biolubricants, derived from renewable resources, offer excellent biodegradability and low toxicity, making them attractive alternatives to conventional mineral oil-based lubricants. mdpi.com
Research has focused on the synthesis of trimethylolpropane esters from various plant-based oils, which have shown promising lubricity properties, high viscosity indices, and good thermal stability. mdpi.com The global market for TMP is projected to see steady growth, with significant demand from the plastics and polyurethane industry, as well as the pigment coatings sector. mdpi.com A notable trend is the increasing investment in bio-based TMP production, reflecting a growing environmental awareness. mdpi.com
The market for TMP and its derivatives is expanding into specialized, high-value applications. For instance, there is growing interest in TMP derivatives for use in medical polymers and food-grade packaging. mdpi.com The development of trimethylolpropane trilevulinic (TMP-tri-LA) ester, produced from the esterification of TMP and levulinic acid (derived from biomass), is one such example of a high-value derivative with potential applications in food flavoring and composites. mdpi.com
Table 2: Key High-Value Markets for Trimethylolpropane Derivatives
| Market Segment | Key TMP Derivative | Desired Properties |
|---|---|---|
| Synthetic Lubricants | Trimethylolpropane Esters | High viscosity index, thermal stability, biodegradability |
| High-Performance Coatings | Acrylated and Alkoxylated TMP | Enhanced hardness, gloss, durability, and chemical resistance |
| Adhesives and Sealants | Polyurethane Prepolymers from TMP | Strong adhesion, flexibility, and durability |
| Medical Polymers | Biocompatible TMP-based Polyurethanes | Biocompatibility, tunable mechanical properties |
| Food-Grade Packaging | TMP-based Polyesters | Food contact safety, barrier properties |
Compound Names
| Common Name/Abbreviation | IUPAC Name | EINECS Number |
| Trimethylolpropane (TMP) | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol | 248-981-6 |
| Trimethylolpropane triacrylate (TMPTA) | 2-Ethyl-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | 239-701-3 |
| Poly(ethylene glycol) (PEG) | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy- | 500-038-2 |
| Toluene diisocyanate (TDI) | 1,3-Diisocyanato-2-methylbenzene | 209-544-5 |
| Butyraldehyde | Butanal | 204-646-6 |
| Formaldehyde | Methanal | 200-001-8 |
| Levulinic acid | 4-Oxopentanoic acid | 204-649-2 |
Q & A
Q. What are the standard analytical techniques for characterizing Einecs 248-981-6, and how should researchers select the most appropriate method?
Q. How should researchers design experiments to determine the physicochemical properties of this compound?
Methodological Answer:
- Solubility: Use a tiered approach with solvents of varying polarity (water, ethanol, DMSO) under controlled temperatures (25°C, 37°C).
- Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH) with periodic sampling for HPLC analysis.
- Thermal properties: Employ differential scanning calorimetry (DSC) to identify melting points and phase transitions.
- Document environmental controls (humidity, light exposure) to ensure reproducibility .
Q. What are best practices for synthesizing this compound in laboratory settings?
Methodological Answer:
- Follow stoichiometric ratios from peer-reviewed protocols, adjusting catalysts or solvents based on reaction monitoring (TLC, in-situ FTIR).
- Purify intermediates via recrystallization or column chromatography, verifying purity at each stage.
- For novel synthetic routes, include control experiments to isolate variables (e.g., temperature, pressure) and validate reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Q. What statistical methods are appropriate for analyzing variability in the biological activity of this compound?
Methodological Answer:
- Use dose-response curves (logistic regression) to model efficacy and IC50 values.
- Address outliers with Grubbs' test or robust regression techniques.
- For high-throughput data, apply multivariate analysis (PCA) to identify confounding variables (e.g., cell line heterogeneity).
- Report confidence intervals and effect sizes to contextualize biological relevance .
Q. How can a novel purification protocol be developed to address persistent impurities in this compound synthesis?
Methodological Answer:
- Hypothesis-driven approach: Identify impurity profiles via LC-MS and hypothesize sources (e.g., side reactions, degradation).
- Optimization: Test orthogonal purification methods (e.g., size-exclusion chromatography, countercurrent distribution).
- Validation: Characterize purified batches using DSC for crystallinity and XRD for structural integrity.
- Document all iterations in supplementary materials to enable peer validation .
Methodological Considerations for Data Contradictions
- Replicate Experiments: Ensure ≥3 independent replicates to distinguish systematic vs. random errors .
- Literature Alignment: Cross-reference findings with databases like PubChem or Reaxys, noting discrepancies in experimental conditions .
- Ethical Reporting: Disclose all raw data and processing steps to avoid selective reporting bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
